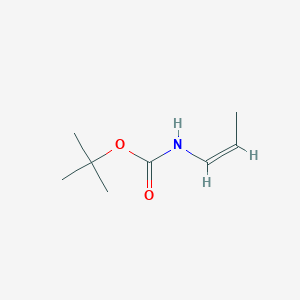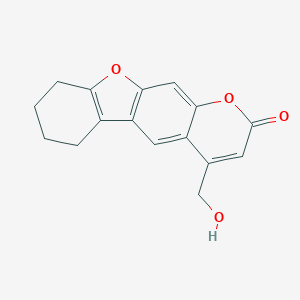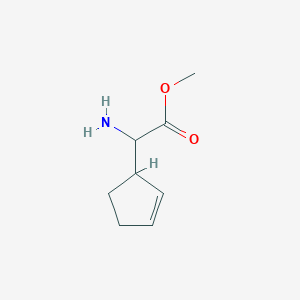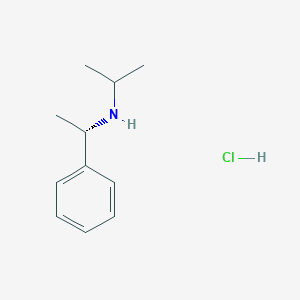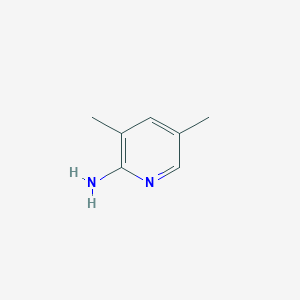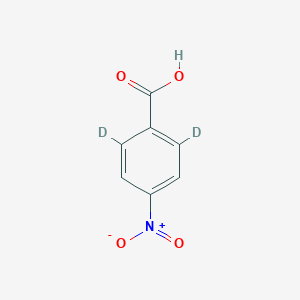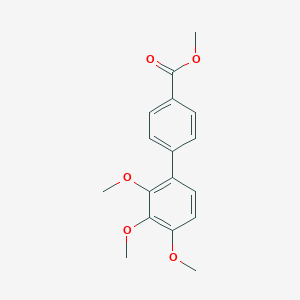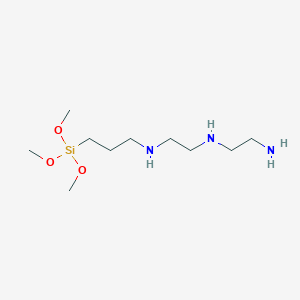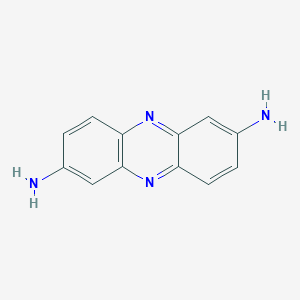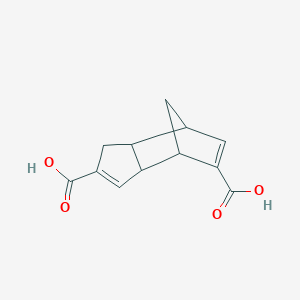
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid” is a useful synthetic intermediate . It is used as a mimic of a distorted β-D-mannopyranoside . The molecular formula is C10H12 .
Synthesis Analysis
The synthesis of this compound involves the dimerization of 1,3-cyclopentadiene . This reaction is exothermic with a heat of reaction (Δ r H°) of -195.7 kJ/mol .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular weight is 132.2023 .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its formation through the dimerization of 1,3-cyclopentadiene . This reaction is exothermic with a heat of reaction (Δ r H°) of -195.7 kJ/mol .Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid with a disagreeable, camphor-like odor . It becomes a liquid above 90°F .Safety and Hazards
This compound is associated with several safety and hazard concerns. It has been found to cause skin irritation in rabbits . In terms of reproductive effects, it has been found to affect newborn viability and litter size in rats . It has also been found to cause other effects on female rats and rabbits, including fetotoxicity and abortion . In terms of acute toxicity, it has been found to have lethal concentrations in various animals and can cause behavioral changes such as convulsions, respiratory depression, and somnolence .
Eigenschaften
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-4,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2,4-5,7-9H,1,3H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKQYDZAJJZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C1C3C2CC(=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

